molecular formula C17H13N3O3S B12849524 (3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide

(3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide

Cat. No.: B12849524
M. Wt: 339.4 g/mol
InChI Key: AFTGOSQNWXOYGE-VGOFMYFVSA-N
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Description

(3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carboxaldehyde with 2-oxo-1H-indole-5-sulfonamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

(3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: A precursor in the synthesis of the compound.

    2-oxo-1H-indole-5-sulfonamide: Another precursor used in the synthesis.

    Indole-3-acetic acid: A related indole derivative with different biological activities.

Uniqueness

(3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

(3E)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide

InChI

InChI=1S/C17H13N3O3S/c18-24(22,23)11-5-6-16-13(8-11)14(17(21)20-16)7-10-9-19-15-4-2-1-3-12(10)15/h1-9,19H,(H,20,21)(H2,18,22,23)/b14-7+

InChI Key

AFTGOSQNWXOYGE-VGOFMYFVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/3\C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O

Origin of Product

United States

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